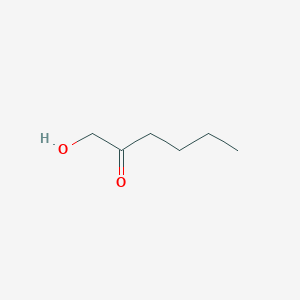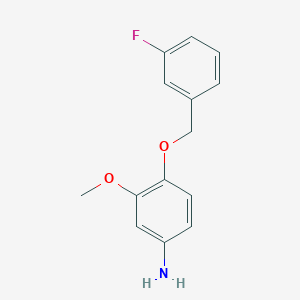
1-hydroxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxyhexan-2-one is an organic compound with the molecular formula C6H12O2. It is a type of hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-hydroxyhexan-2-one can be synthesized through several methods. One common approach involves the selective reduction of 2-hexanone using specific reducing agents. Another method includes the biocatalytic reduction of diketones, such as 2,3-hexanedione, using enzymes like butanediol dehydrogenase .
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenolysis of cellulose using catalysts like Ni@NC combined with H3PO4. This method allows for the efficient conversion of cellulose into this compound and other valuable products .
Análisis De Reacciones Químicas
Types of Reactions: 1-hydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-hexanone or hexanoic acid.
Reduction: Formation of 1,2-hexanediol.
Substitution: Formation of 2-chlorohexanone.
Aplicaciones Científicas De Investigación
1-hydroxyhexan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in enzymatic reactions.
Mecanismo De Acción
The mechanism of action of 1-hydroxyhexan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .
Comparación Con Compuestos Similares
1-hydroxyhexan-2-one can be compared with other similar compounds, such as:
2-Hydroxy-2-hexanone: Similar structure but with the hydroxyl group on the second carbon.
1-Hydroxy-2-pentanone: Shorter carbon chain but similar functional groups.
2-Hydroxy-3-hexanone: Hydroxyl group on the third carbon, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific placement of the hydroxyl and ketone groups, which confer distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
1-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h7H,2-5H2,1H3 |
Clave InChI |
FDJJNIXWMAWMBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)



![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)



![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8668863.png)
![2-Bromo-5-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8668867.png)


